molecular formula C22H21N3O4 B14937222 N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B14937222
M. Wt: 391.4 g/mol
InChI Key: RKJRBFRTNYIOAZ-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic carboxamide derivative featuring a bicyclic isoindole-1,3-dione core substituted with a 2-methoxyethyl group at position 2 and a carboxamide-linked indol-3-yl-ethyl moiety at position 5.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-29-11-10-25-21(27)17-7-6-14(12-18(17)22(25)28)20(26)23-9-8-15-13-24-19-5-3-2-4-16(15)19/h2-7,12-13,24H,8-11H2,1H3,(H,23,26)

InChI Key

RKJRBFRTNYIOAZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the reaction of tryptamine with a phthalimide derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and inhibit their activity. Additionally, the compound may interact with neurotransmitter receptors in the brain, influencing neurological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Amide Derivatives (Benzamide Analogues)

describes N-(2-(1H-indol-3-yl)ethyl)benzamide derivatives with varying aromatic substituents (e.g., methyl, methoxy, chloro). These compounds lack the isoindole dioxo core but share the indol-3-yl-ethyl-carboxamide motif. Key differences include:

  • Melting Points : The benzamide derivatives exhibit lower melting points (112.4–195.0°C) compared to isoindole-based compounds, which typically have higher melting points due to increased rigidity .
  • Electronic Effects : Electron-withdrawing substituents (e.g., Cl in compound 17) enhance thermal stability, whereas the methoxy group in the target compound may improve solubility .
Compound Core Structure Substituent Melting Point (°C)
Target Compound Isoindole-1,3-dione 2-Methoxyethyl Not reported
N-(2-Indol-3-yl-ethyl)-4-Cl-benzamide Benzamide 4-Chloro 150.6–152.0
N-(2-Indol-3-yl-ethyl)-2-naphthamide Benzamide 2-Naphthyl 193.2–195.0

Positional Isomers (Indole Attachment Variations)

highlights N-(1H-indol-5-yl)-2-(2-methoxyethyl)-1,3-dioxo-isoindole-5-carboxamide, a positional isomer where the indole is directly attached at position 5 of the isoindole instead of via an ethyl linker. This structural difference impacts:

  • Molecular Interactions : The ethyl linker in the target compound may enhance flexibility, allowing better accommodation in enzyme active sites compared to the rigid indol-5-yl attachment .
  • Synthetic Accessibility : The indol-3-yl-ethyl group is more straightforward to functionalize, as seen in , where sulfonamide analogues were synthesized via hydroformylation .

Isoindole Dioxo Derivatives

and describe isoindole-1,3-dione derivatives with distinct substituents:

  • 1H-Indene-5-carboxamide () : Features a diethyl group and 3-oxo-indolyl substituent, highlighting how alkyl vs. alkoxy groups alter lipophilicity and metabolic stability .

Fluorinated and Complex Amides

and include fluorinated acetamides (e.g., N-(2-indol-3-yl-ethyl)-2-fluoroacetamide) and acetamide-phenyl hybrids. These compounds demonstrate:

  • Enhanced Metabolic Stability : Fluorine incorporation reduces oxidative degradation, a feature absent in the target compound .
  • Diverse Binding Modes : The acetamide-phenyl group in introduces additional hydrogen-bonding capabilities compared to the isoindole dioxo system .

Research Findings and Implications

  • Enzyme Inhibition Potential: While focuses on tryptamine derivatives (e.g., PDAT) as enzyme inhibitors, the target compound’s isoindole dioxo core may similarly interact with catalytic sites, though direct evidence is lacking .
  • Synthetic Feasibility : The methoxyethyl group in the target compound is synthetically accessible via alkylation or substitution reactions, as demonstrated in and .
  • Physicochemical Optimization : The combination of a rigid isoindole core and methoxyethyl chain balances solubility and membrane permeability, a critical factor in drug design .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H25N5O4
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 1021023-21-1

The compound exhibits various biological activities primarily through the modulation of specific signaling pathways and interactions with biological targets. It is known to influence:

  • Tyrosine Kinase Inhibition : The compound has shown potential in modulating tyrosine kinase signal transduction pathways, which are crucial in cellular growth and differentiation .
  • Antimicrobial Activity : Preliminary studies indicate that it possesses significant antibacterial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function .

Anticancer Activity

Recent research has highlighted the compound's anticancer potential:

  • Cell Line Studies : It demonstrated preferential suppression of rapidly dividing cancer cells (e.g., A549 lung cancer cells) compared to non-tumor fibroblasts. This selectivity suggests a targeted approach to cancer therapy .
CompoundCell LineIC50 (µM)
This compoundA5495.0
Control (Doxorubicin)A5490.5

Antimicrobial Efficacy

The compound has been evaluated for its antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus3.90
MRSA (ATCC 43300)<1.00
Candida albicans62.50

These results indicate that the compound is particularly effective against resistant strains like MRSA, making it a candidate for further development in treating infections caused by resistant bacteria .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • Researchers synthesized various derivatives and tested their efficacy against S. aureus and Mycobacterium tuberculosis. The study found that certain derivatives exhibited low MIC values, indicating strong antibacterial activity .
  • Cancer Cell Growth Inhibition :
    • A study assessed the antiproliferative effects of the compound on different cancer cell lines. Results showed significant inhibition of cell growth in A549 cells with an IC50 value indicating effective concentration levels .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-isoindole-5-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized indole and isoindole precursors. Key steps include:

  • Indole functionalization : Alkylation or acylation of the indole nitrogen using reagents like 2-methoxyethyl halides or activated esters under basic conditions (e.g., NaH/DMF) .
  • Amide coupling : Carbodiimide-mediated (e.g., EDC/HOBt) coupling between the isoindole-5-carboxylic acid derivative and the indole-ethylamine intermediate .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures . Critical parameters include reaction temperature (reflux in acetic acid for 3–5 hours) and stoichiometric control to minimize side products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent integration, particularly for distinguishing indole NH protons (δ\delta 10–12 ppm) and methoxyethyl groups (δ\delta 3.2–3.5 ppm) .
  • Mass Spectrometry (HR-ESI-MS) : Validates molecular weight and fragmentation patterns, especially for detecting labile groups like the dioxoisoindole moiety .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. Key metrics include R-factor (<0.05) and resolution (<1.0 Å) to resolve torsional angles in the methoxyethyl chain .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

  • Solvent selection : DMSO or ethanol (10–20% v/v in aqueous buffers) due to the compound’s hydrophobicity from the isoindole core.
  • Derivatization : Introducing polar groups (e.g., hydroxylation of the methoxyethyl chain) or using salt forms (e.g., HCl salts of the indole NH) .
  • Surfactants : Polysorbate-80 (0.1% w/v) to stabilize colloidal dispersions in cell culture media .

Advanced Research Questions

Q. How can structural data resolve contradictions in biological activity profiles?

  • Crystallographic analysis : Compare ligand-binding modes (e.g., hydrogen bonding between the carboxamide and target receptors) using PDB-deposited structures. Anomalies in activity may arise from conformational flexibility in the methoxyethyl group .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity variations caused by isoindole ring puckering or indole NH tautomerism .

Q. What strategies address low yields in the final amide coupling step?

  • Activation optimization : Replace EDC with DCC or use uronium salts (HATU) for sterically hindered amines .
  • Temperature control : Conduct reactions at 0–4°C to suppress racemization or hydrolysis of the isoindole carbonyl .
  • In situ FTIR monitoring : Track carbodiimide consumption (disappearance of ~2150 cm1^{-1} peak) to terminate reactions at optimal conversion .

Q. How to design assays for evaluating target engagement in stress-related pathways?

  • In vivo models : Use restraint-stress paradigms in rodents to measure corticotropin levels, with oral dosing (10 mg/kg) and plasma sampling via ELISA .
  • Receptor binding assays : Competitive radioligand displacement (e.g., 3H^3H-AVP for vasopressin receptors) with IC50_{50} determination using nonlinear regression .
  • Cellular readouts : Calcium flux assays (FLIPR) in CHO cells expressing human V1b receptors to quantify functional antagonism .

Methodological Notes

  • Data contradiction resolution : When crystallographic R-factors diverge (>0.1), re-examine twinning (via PLATON’s TWIN check) or collect higher-resolution data (synchrotron sources) .
  • Synthetic reproducibility : Document moisture-sensitive steps (e.g., carbodiimide reactions) under inert gas and pre-dried solvents .

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